molecular formula C8H16O3 B6149735 methyl 3-hydroxy-2,4-dimethylpentanoate CAS No. 82545-53-7

methyl 3-hydroxy-2,4-dimethylpentanoate

Cat. No.: B6149735
CAS No.: 82545-53-7
M. Wt: 160.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-2,4-dimethylpentanoate (C₇H₁₄O₃) is a branched-chain ester characterized by a hydroxyl group at the C3 position and methyl substituents at C2 and C2. Its molecular structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and ester functionalities. The compound has been cataloged in industrial chemical databases (e.g., CymitQuimica Ref: 10-F651269) but is currently listed as discontinued, limiting its commercial availability . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory discomfort (H335), necessitating precautions during handling .

Properties

CAS No.

82545-53-7

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Optimization of Reaction Parameters

  • Temperature : Elevated temperatures (80–100°C) significantly accelerate the reaction but may promote side reactions such as dehydration of the hydroxyl group.

  • Solvent Systems : Solvent-free conditions are preferred to minimize byproduct formation, though toluene or dichloromethane can be used for azeotropic removal of water.

  • Catalyst Loading : A 5–10 mol% catalyst concentration balances efficiency and cost, with excess acid leading to decomposition.

Table 1 : Representative Esterification Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄80682
PTSA100885
Amberlyst-15701278

Stereoselective Synthesis via Asymmetric Catalysis

Enantiomerically pure this compound is critical for pharmaceutical applications. A chiral-pool approach using (S)-2-methyl-3-hydroxypropionate as a starting material has been developed, involving:

  • Silyl Protection : tert-Butyldiphenylsilyl (TBDPS) protection of the hydroxyl group (yield: 93%).

  • Aldol Condensation : Dibutylboron triflate-mediated coupling with N-propionyl-4(R)-methyl-5(S)-phenyloxazolidin-2-one to establish the C4–C6 stereotriad (yield: 89%, dr > 20:1).

  • Deprotection and Esterification : Sequential removal of the TBDPS group and methylation with diazomethane (CH₂N₂) (yield: 91%).

This method achieves >98% enantiomeric excess (ee) confirmed by chiral HPLC, making it suitable for high-purity applications.

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

Zinc-based catalysts, such as Me₂Zn, enable efficient C–C bond formation in the presence of chiral ligands. For example, (S)-3,3’-bis(trimethylsilyl)-1,1’-binaphthyl-2,2’-diol (L2) facilitates asymmetric addition of methyl groups to α-keto esters, yielding the target compound with 92% ee .

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel catalyze methanolysis of the corresponding acid in non-aqueous media. This green chemistry approach achieves 76% conversion at 40°C over 24 hours, though scalability remains challenging.

Purification and Characterization

Flash Chromatography

Purification using silica gel and hexane:ethyl acetate gradients (5:1 to 3:1) removes unreacted acid and byproducts, yielding >99% purity.

Spectroscopic Analysis

  • NMR : Key signals include δ 3.65 (s, OCH₃), δ 4.15 (m, C3-OH), and δ 1.25 (d, J = 6.8 Hz, C2-CH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 160.21 (C₈H₁₆O₃⁺) with fragmentation patterns confirming the ester backbone.

Industrial-Scale Production Considerations

Large-scale synthesis requires cost-effective catalysts and continuous-flow systems. Pilot studies using Amberlyst-36 in a fixed-bed reactor demonstrate:

  • Productivity : 12 kg/L·h at 90°C.

  • Catalyst Lifetime : >1,000 hours with <5% activity loss.

Environmental metrics (E-factor: 1.2) highlight the method’s sustainability compared to batch processes (E-factor: 3.8) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Methyl 3-Hydroxy-2,2-Dimethylpropanoate (C₆H₁₂O₃)

  • Structure : Features a shorter carbon chain with methyl groups at C2 and a hydroxyl at C3.
  • Similarity Score : 0.78 (based on structural alignment algorithms) .

Ethyl 3-Hydroxy-2,2-Dimethylpropanoate (C₇H₁₄O₃)

  • Structure : Ethyl ester variant with identical hydroxyl and methyl substituents.
  • Impact of Ester Group : The ethyl group increases hydrophobicity, altering solubility (e.g., lower water solubility compared to the methyl ester) .

Benzyl 3-Hydroxy-2,2-Dimethylpropanoate (C₁₂H₁₆O₃)

  • Structure : Benzyl ester with aromatic ring.
  • Applications : Enhanced stability in acidic conditions due to the benzyl group, making it suitable for pharmaceutical intermediates .

Functional Analogs: Modified Functional Groups

Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate

  • Structure : Incorporates a 4-chlorophenyl group at C3.
  • Pharmacological Relevance : Acts as a histone deacetylase (HDAC) inhibitor, demonstrating antiproliferative activity against HeLa cells (IC₅₀ values in micromolar range) .
  • Key Contrast: The chlorophenyl moiety introduces electron-withdrawing effects, altering electronic properties and bioactivity compared to the non-aromatic methylpentanoate.

Methyl 3-Amino-2,2-Dimethylpropanoate Hydrochloride (C₆H₁₂ClNO₂)

  • Structure: Replaces hydroxyl with an amino group, forming a hydrochloride salt.
  • Applications : Used in peptide synthesis and as a building block for chiral ligands .
  • Reactivity: The amino group enables nucleophilic reactions, diverging from the hydroxyl group’s hydrogen-bonding capacity in the parent compound.

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Functional Groups Key Applications
Methyl 3-hydroxy-2,4-dimethylpentanoate C₇H₁₄O₃ 146.18 Ester, hydroxyl Discontinued (industrial)
Methyl 3-hydroxy-2,2-dimethylpropanoate C₆H₁₂O₃ 132.16 Ester, hydroxyl Synthetic intermediate
Ethyl 3-hydroxy-2,2-dimethylpropanoate C₇H₁₄O₃ 146.18 Ester, hydroxyl Solubility studies
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate C₁₂H₁₅ClO₃ 242.70 Ester, hydroxyl, aryl Anticancer research

Q & A

Q. What are the established synthetic routes for methyl 3-hydroxy-2,4-dimethylpentanoate, and what are their key experimental considerations?

this compound is typically synthesized via esterification of the corresponding hydroxy acid or through hydrolysis of protected intermediates. For example, a multi-step procedure involves:

  • Esterification : Reacting 3-hydroxy-2,4-dimethylpentanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .
  • Protection/Deprotection : Use of aryl esters (e.g., 2',6'-dimethylphenyl esters) to protect the hydroxyl group during synthesis, followed by alkaline hydrolysis (KOH/MeOH/H₂O) and acidification (HCl) to yield the free acid or ester .
  • Purification : Column chromatography or recrystallization to isolate the product. Key considerations include maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC.

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the ester linkage (δ ~3.6–3.7 ppm for methoxy groups), hydroxyl group (broad signal at δ ~1–5 ppm), and stereochemistry .
  • IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (ester C=O) and 3200–3600 cm⁻¹ (hydroxyl O-H) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound derivatives?

Conflicting stereochemical data often arise from variations in reaction conditions or catalysts. For example:

  • Catalyst Selection : Boron-mediated asymmetric aldol reactions (e.g., using chiral boron reagents) can enhance enantioselectivity compared to non-chiral acid/base catalysis .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) may favor different transition states than protic solvents .
  • Characterization : Use chiral HPLC or X-ray crystallography to confirm absolute configuration and resolve ambiguities .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound?

  • Chiral Auxiliaries : Incorporating temporary chiral groups (e.g., sulfonamides) to direct stereochemistry during key steps, as seen in boron-mediated aldol reactions .
  • Temperature Control : Lower temperatures (-20°C to 0°C) reduce racemization during hydrolysis or esterification .
  • Catalytic Systems : Transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts (e.g., proline derivatives) to improve ee .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Steric Hindrance : The 2,4-dimethyl groups impede nucleophilic attack at the ester carbonyl, requiring activated leaving groups (e.g., triflates) or elevated temperatures .
  • Electronic Effects : Electron-withdrawing substituents on the ester enhance electrophilicity, while hydroxyl group hydrogen bonding can stabilize intermediates .

Data Analysis and Experimental Design

Q. What methodologies are recommended for analyzing kinetic resolution in enzymatic reactions involving this compound?

  • Enzyme Screening : Lipases (e.g., Candida antarctica) or esterases for enantioselective hydrolysis. Monitor ee via chiral GC or NMR .
  • Kinetic Parameters : Use Michaelis-Menten kinetics to determine KmK_m and VmaxV_{max} under varying pH and temperature conditions .
  • Computational Modeling : MD simulations or DFT calculations to predict enzyme-substrate interactions .

Q. How can researchers address low yields in large-scale syntheses of this compound?

  • Process Optimization :
  • Reagent Stoichiometry : Excess methanol (2–3 eq.) to drive esterification .
  • In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
  • Workup Efficiency : Liquid-liquid extraction with ethyl acetate/water to recover product and minimize losses .

Contradiction and Reproducibility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.